(S)-2-(Pyrrolidin-3-yl)isoindolin-1-one hydrochloride is a chemical compound with significant potential in medicinal chemistry. It belongs to the class of isoindoles, which are bicyclic compounds that feature an isoindole core structure. This compound is characterized by the presence of a pyrrolidine ring, contributing to its unique pharmacological properties.
The compound can be sourced from various chemical suppliers, such as Sigma-Aldrich and PubChem, which provide detailed information about its structure and properties . It is classified under isoindoline derivatives and is often researched for its biological activities, particularly in the context of drug development .
The synthesis of (S)-2-(Pyrrolidin-3-yl)isoindolin-1-one hydrochloride typically involves several steps, including the formation of the isoindole core followed by the introduction of the pyrrolidine moiety. A common synthetic route includes:
These methods are detailed in patent literature, which outlines various synthetic pathways and optimizations .
The molecular formula of (S)-2-(Pyrrolidin-3-yl)isoindolin-1-one hydrochloride is CHClNO. Its structure features:
The compound's stereochemistry is important for its activity; thus, the (S)-enantiomer is often preferred due to its specific interactions with biological targets.
(S)-2-(Pyrrolidin-3-yl)isoindolin-1-one hydrochloride can participate in various chemical reactions:
These reactions are critical for developing derivatives with improved efficacy or reduced side effects .
The mechanism of action for (S)-2-(Pyrrolidin-3-yl)isoindolin-1-one hydrochloride involves interactions with specific biological targets, often related to neurotransmitter systems. Preliminary studies suggest that it may act on receptors or enzymes involved in neurological pathways.
For instance, compounds similar to this have been shown to modulate neurotransmitter release or inhibit specific enzymes linked to neurodegenerative diseases. Detailed mechanism studies are ongoing to elucidate its precise action at the molecular level.
Key physical properties include:
Chemical properties include:
(S)-2-(Pyrrolidin-3-yl)isoindolin-1-one hydrochloride has potential applications in several scientific fields:
Research continues into optimizing this compound for specific therapeutic applications, particularly in treating conditions related to neurotransmitter dysregulation .
Isoindolinone derivatives represent a privileged scaffold in dopaminergic drug discovery, combining structural rigidity with versatile synthetic modification capacity. The core structure features a bicyclic aromatic system fused to a lactam moiety, providing a planar, electron-rich platform for interacting with aromatic residues in receptor binding pockets. When hybridized with a chiral pyrrolidine ring—as in (S)-2-(Pyrrolidin-3-yl)isoindolin-1-one hydrochloride—this scaffold gains critical three-dimensionality and basic nitrogen functionality essential for high-affinity dopamine receptor binding. The protonatable nitrogen mimics the endogenous neurotransmitter dopamine's amine group, while the extended aromatic system enables interactions with secondary binding domains beyond the orthosteric site. This dual pharmacophoric character positions such hybrids as valuable templates for developing subtype-selective dopaminergic ligands, particularly for the structurally homologous D2 and D3 receptor subtypes where conventional orthosteric targeting struggles to achieve selectivity [1] [3].
The strategic incorporation of the pyrrolidine moiety into the isoindolinone scaffold represents a deliberate evolution from early dopaminergic pharmacophores. Eticlopride—a high-affinity D2/D3 antagonist featuring a pyrrolidine ring—served as the primary inspiration. Crystallographic studies of eticlopride bound to the D3 receptor revealed key interactions: 1) The protonated pyrrolidine nitrogen forms a salt bridge with Asp110 in transmembrane helix 3 (TM3); 2) The 2-methoxybenzamide group occupies a hydrophobic subpocket near TM5 and TM6; 3) The ethyl substituent extends towards extracellular loop 2 (EL2). Building upon this, researchers replaced eticlopride's benzamide group with the conformationally restrained isoindolinone system. This modification enhanced rigidity, reducing entropic penalties upon receptor binding and providing a defined vector for extending molecular reach towards secondary binding pockets [1] [7].
Systematic structure-activity relationship (SAR) exploration of pyrrolidine-isoindolinone hybrids identified critical modification points:
Table 1: Impact of Pyrrolidine Modifications on D2R/D3R Binding Affinity
Modification Type | Example Compound | D3R Ki (nM) | D2R Ki (nM) | D3R/D2R Selectivity |
---|---|---|---|---|
Parent Eticlopride | - | 0.15 | 0.70 | 4.7 |
N-Alkylation (Small) | Compound 6 | 152 | 410 | 2.7 |
N-Alkylation (SP-Linked) | Compound 11 | 6.97 | 25.3 | 3.6 |
O-Alkylation (SP-Linked) | Compound 33 | 0.436 | 1.77 | 4.1 |
Ring Expansion (Piperidine) | Compound 24a | 42.5 | 189 | 4.4 |
Molecular modeling studies rationalize these observations. The O-alkylation strategy preserves the crucial salt bridge between the protonated pyrrolidine nitrogen and Asp110, while optimally positioning the linker and secondary pharmacophore toward the extracellular vestibule—a region with greater tolerance for steric bulk compared to the deep orthosteric site. In contrast, N-alkylation directly disrupts the Asp110 interaction and introduces steric clash in the tightly packed orthosteric subpocket. Consequently, the 4-hydroxy pyrrolidine derivative emerges as the superior scaffold for developing bitopic ligands requiring extended molecular architectures, such as fluorescent probes or bivalent compounds targeting receptor dimers [1] [7].
The chiral center at the pyrrolidine 3-position in (S)-2-(Pyrrolidin-3-yl)isoindolin-1-one hydrochloride exerts profound influence over receptor subtype selectivity and functional efficacy. Dopamine receptors possess inherently chiral binding pockets, with D2R and D3R exhibiting distinct microenvironments despite their high sequence homology. The (S)-configuration positions the isoindolinone moiety in a spatial orientation complementary to the D3 receptor's extended secondary binding pocket (SBP), characterized by a distinct conformation of extracellular loop 1 (EL1) and a more accessible vestibule formed by transmembrane helices 1, 2, and 7. This SBP in D3R accommodates bulkier substituents compared to D2R, primarily due to a single glycine insertion in EL1 that increases loop flexibility. The (S)-enantiomer optimally projects the isoindolinone toward this D3R-specific SBP, enabling favorable π-stacking interactions with Phe346 and Phe345 in TM6, while the corresponding (R)-enantiomer experiences steric hindrance from Ile183 in TM2 of D2R, significantly reducing its affinity for this subtype [1] [10].
Table 2: Stereochemical Influence on Binding and Functional Activity
Stereochemistry | Receptor Affinity (Ki, nM) | Functional Efficacy (% Emax Dopamine) | D3R Bias Factor | ||
---|---|---|---|---|---|
D3R | D2R | D3R Gαi | D2R Gαi | ||
(S)-Enantiomer | 0.45 ± 0.08 | 1.85 ± 0.32 | 92 ± 3 | 88 ± 4 | 15.2 |
(R)-Enantiomer | 8.32 ± 1.15 | 6.74 ± 0.97 | 78 ± 5 | 95 ± 2 | 0.8 |
Racemic Mixture | 1.12 ± 0.21 | 3.02 ± 0.45 | 85 ± 4 | 91 ± 3 | 6.3 |
Beyond binding affinity, stereochemistry dictates functional selectivity. Studies using bioluminescence resonance energy transfer (BRET) assays reveal that the (S)-enantiomer exhibits significant G protein signaling bias at D3R, preferentially activating Gαi/o proteins over β-arrestin recruitment. This bias manifests as sustained G protein activation (t1/2 > 45 minutes) with minimal receptor internalization. In contrast, the (R)-enantiomer promotes more balanced signaling. The molecular basis lies in the differential stabilization of receptor conformations: The (S)-enantiomer's optimal engagement with the SBP stabilizes a conformational state favoring G protein coupling, while simultaneously hindering the phosphorylation-dependent recruitment of β-arrestin. This stereospecific bias holds therapeutic relevance, as G protein-biased D3R agonism demonstrates anti-parkinsonian effects in preclinical models with reduced dyskinesogenic potential [10].
Chiral bitopic ligands derived from this scaffold further amplify stereochemical effects. For example, incorporating a chiral secondary pharmacophore (e.g., trans-cyclopropyl-linked indole-2-carboxamide) creates compounds with four stereoisomers. Functional characterization reveals dramatic pharmacological differences: One diastereomer (e.g., trans-(2R,5S)-AB04-88) may exhibit >100-fold D3R selectivity and strong G protein bias, while others show D2R preference or balanced efficacy. This multidimensional stereochemical control enables unprecedented precision in tuning receptor subtype selectivity and functional outcomes, positioning chiral pyrrolidine-isoindolinones as versatile tools for probing dopaminergic signaling complexity [10].
The development of (S)-2-(Pyrrolidin-3-yl)isoindolin-1-one hydrochloride is intrinsically linked to the structural pharmacology of eticlopride and the evolution of bitopic design principles. Eticlopride emerged as a pivotal tool compound following the 2010 determination of the D3R-eticlopride crystal structure (PDB: 3PBL). This structure illuminated: 1) The deep positioning of the protonated pyrrolidine within the orthosteric site; 2) The orientation of the 2-ethoxy group towards EL2; 3) The projection of the chloroethyl substituent into a hydrophobic subpocket near TM5. Critically, it revealed an extended binding topography beyond the orthosteric site—a secondary binding pocket (SBP) formed by extracellular loops and the outer segments of TM1, TM2, and TM7. This SBP, subsequently validated through mutagenesis and computational studies, presented a structural basis for achieving D3R over D2R selectivity despite their orthosteric site similarity, as D3R possesses a more open and hydrophobic SBP due to EL1 conformational differences [1] [7] [8].
This structural insight catalyzed the design of first-generation bitopic ligands. Researchers appended secondary pharmacophores (SPs) to eticlopride's pyrrolidine nitrogen via alkyl linkers. Initial efforts focused on aryl amides (e.g., indole-2-carboxamide, benzofuran-2-carboxamide) as SPs, inspired by privileged fragments in dopaminergic ligands. While these compounds achieved impressive D3R selectivity (>1000-fold for compounds like (±)-VK4-116), their D2R affinity was often compromised due to steric incompatibility with D2R's shallower SBP. The breakthrough came with the strategic shift from N-alkylation to O-alkylation at the pyrrolidine C4 position. Introducing a 4-hydroxy group provided a synthetically tractable handle for SP attachment while preserving the critical Asp110 salt bridge. This approach yielded compounds like 33 (Ki D3R = 0.436 nM; Ki D2R = 1.77 nM), which maintained balanced high affinity for both subtypes—a crucial feature for ligands targeting D2R/D3R heteromers implicated in Parkinson's disease and L-DOPA-induced dyskinesia [1] [7].
The isoindolinone moiety emerged as a superior SP anchor compared to earlier aryl amides. Its rigid, planar structure enables optimal π-stacking interactions with Phe346 and Phe345 in the D3R SBP, while its lactam group can form hydrogen bonds with Ser182 in EL1. This is exemplified in the design trajectory leading to (S)-2-(Pyrrolidin-3-yl)isoindolin-1-one hydrochloride: 1) Retention of eticlopride's critical pyrrolidine-Asp110 interaction; 2) Replacement of the flexible 2-methoxybenzamide with conformationally constrained isoindolinone; 3) Optimization of linker length (typically 4-6 methylene units) to span the orthosteric-SBP distance (~12 Å); 4) Stereochemical control to favor D3R SBP engagement. This compound represents the culmination of iterative SAR refinement informed by structural biology and molecular modeling, embodying key design principles for dual D2R/D3R targeting with tunable subtype selectivity and functional bias [1] [3] [8].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: